N-([2,4'-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide is a compound that belongs to the bipyridine family Bipyridines are organic compounds consisting of two pyridine rings linked together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide typically involves the coupling of a bipyridine derivative with a dimethoxybenzamide precursor. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the bipyridine and benzamide moieties . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of bipyridine derivatives, including N-([2,4’-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide, often employs large-scale coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts, which are redox-active compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield bipyridinium salts, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide involves its interaction with molecular targets such as metal ions and enzymes. The bipyridine moiety can chelate metal ions, altering their electronic properties and affecting enzymatic activity . This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding to metal ions.
4,4’-Bipyridine: Similar to 2,2’-bipyridine but with different electronic properties and applications.
Phenanthroline: Another chelating ligand with a structure similar to bipyridine, used in various chemical and biological studies.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide is unique due to the presence of the dimethoxybenzamide group, which imparts distinct electronic and steric properties. This makes it suitable for specific applications where other bipyridine derivatives may not be as effective .
Properties
IUPAC Name |
2,4-dimethoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-16-3-4-17(19(12-16)26-2)20(24)23-13-14-5-10-22-18(11-14)15-6-8-21-9-7-15/h3-12H,13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLURWEOIDRELKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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